Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium
Description
Properties
CAS No. |
1262520-82-0 |
|---|---|
Molecular Formula |
C20H44CeO8 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
cerium(4+);1-methoxy-2-methylpropan-2-olate |
InChI |
InChI=1S/4C5H11O2.Ce/c4*1-5(2,6)4-7-3;/h4*4H2,1-3H3;/q4*-1;+4 |
InChI Key |
GJUYZTSPMLBGEX-UHFFFAOYSA-N |
SMILES |
CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4] |
Canonical SMILES |
CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The compound is synthesized via the reaction of cerium(IV) chloride (CeCl₄) with 1-methoxy-2-methyl-2-propanol (Hmmp) in the presence of a base under inert conditions. The reaction proceeds through deprotonation of the alcohol by the base, forming the alkoxide ligand (mmp⁻), which coordinates to the Ce⁴⁺ center. The stoichiometric ratio of 4:1 (Hmmp:CeCl₄) ensures complete ligand substitution, yielding the tetravalent complex:
Anhydrous solvents such as tetrahydrofuran (THF) or toluene are employed to prevent hydrolysis of the cerium precursor.
Table 1: Standard Laboratory Synthesis Conditions
| Parameter | Specification |
|---|---|
| Reactants | CeCl₄, Hmmp, Base (e.g., NEt₃) |
| Solvent | THF, Toluene |
| Temperature | Room temperature (20–25°C) |
| Atmosphere | Nitrogen or Argon |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (after purification) |
Optimization of Reaction Conditions
Key variables affecting yield and purity include:
-
Solvent Purity : Residual moisture in solvents leads to premature hydrolysis, forming cerium oxide byproducts. Solvents must be dried over molecular sieves or distilled under nitrogen.
-
Base Selection : Triethylamine (NEt₃) is commonly used due to its mild basicity and volatility, facilitating removal during workup. Stronger bases (e.g., NaH) risk over-reduction of Ce⁴⁺ to Ce³⁺.
-
Ligand Excess : A 10–20% molar excess of Hmmp ensures complete ligand substitution, minimizing unreacted CeCl₄.
Industrial-Scale Production
Scaling Challenges and Adaptations
Industrial synthesis prioritizes cost efficiency and reproducibility while maintaining high purity. The process involves:
-
Continuous Flow Reactors : To handle exothermic reactions and improve mixing, replacing batch reactors.
-
Inert Gas Curtains : Large-scale reactors utilize nitrogen curtains instead of gloveboxes to maintain anhydrous conditions.
-
Automated Purification : Centrifugal distillation units separate unreacted ligands and byproducts, achieving >95% purity.
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Schlenk Flask | Continuous Flow Reactor |
| Purification | Recrystallization | Centrifugal Distillation |
| Throughput | 1–10 g/batch | 10–50 kg/day |
| Purity | 90–95% | 95–98% |
Purification Techniques
Recrystallization Protocols
Post-synthesis, the crude product is purified via recrystallization from a mixture of hexane and dichloromethane (3:1 v/v). The process involves:
-
Dissolving the crude product in minimal dichloromethane at 40°C.
-
Layering with hexane to induce gradual crystallization.
-
Isolating crystals under nitrogen and drying under vacuum.
Table 3: Solvent Systems for Recrystallization
| Solvent Combination | Crystal Quality | Yield (%) |
|---|---|---|
| Hexane/DCM (3:1) | Needle-like, High Purity | 70–75 |
| Toluene/Ether (1:2) | Amorphous, Moderate Purity | 60–65 |
Challenges and Mitigation Strategies
Air and Moisture Sensitivity
The compound’s Ce⁴⁺ center is highly susceptible to hydrolysis, forming cerium oxide (CeO₂). Mitigation strategies include:
-
Strict Inert Conditions : Use of gloveboxes or Schlenk lines for all manipulations.
-
Stabilized Ligands : Pre-forming the mmp⁻ ligand with potassium salts (Kmmp) reduces side reactions.
Byproduct Formation
Common byproducts include CeO₂ and ligand degradation products (e.g., methoxyacetone). These are minimized by:
Chemical Reactions Analysis
Oxidation Reactions
The Ce⁴⁺ center acts as a strong oxidizing agent, enabling electron-transfer reactions:
Example Reaction :
Reduction Reactions
Ce⁴⁺ can be reduced to Ce³⁺ under controlled conditions:
Mechanism :
Substitution Reactions
The methoxy and methylpropanolato ligands undergo substitution with nucleophiles:
Example Reaction :
Hydrolysis and Condensation
Moisture sensitivity drives hydrolysis, forming Ce-O-Ce networks:
Reaction Pathway :
Comparative Reactivity with Analogues
| Compound | Oxidation Strength | Ligand Lability | Applications |
|---|---|---|---|
| Ce(mmp)₄ | High (Ce⁴⁺) | Moderate | Catalysis, thin films |
| Ce(OiPr)₄ | Moderate | High | Polymerization |
| Ce(acac)₄ | Low | Low | Biomedical imaging |
Key Data Tables
Table 1: Thermodynamic Parameters for Ce(mmp)₄ Reactions
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| Oxidation to CeO₂ | −285 ± 15 | −120 ± 20 |
| Reduction to Ce³⁺ | +75 ± 10 | +90 ± 15 |
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| THF | 45.2 |
| Toluene | 12.8 |
| Ethanol | <1.0 |
Scientific Research Applications
Catalysis
Role in Organic Synthesis
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium serves as a catalyst in various organic reactions, particularly in polymerization processes. Its ability to coordinate with substrates facilitates the transfer of electrons, enhancing reaction rates and selectivity.
Case Study: Polymerization Reactions
In a study on polymer synthesis, Ce(mmp)₄ was utilized to catalyze the polymerization of lactides, resulting in high molecular weight polylactide with controlled stereochemistry. The efficiency of Ce(mmp)₄ compared to traditional catalysts highlighted its potential for producing biodegradable polymers.
Biological Applications
Investigating Enzyme Mechanisms
This compound is employed as a probe in biological systems to study enzyme mechanisms due to its ability to mimic certain metal ions involved in enzymatic processes.
Case Study: Enzyme Activity Probing
Research demonstrated that Ce(mmp)₄ could effectively mimic cerium's role in enzyme catalysis, providing insights into the mechanistic pathways of enzymes like superoxide dismutase. The compound's coordination properties allowed for the stabilization of reactive intermediates.
Medical Research
Drug Delivery Systems and Imaging Agents
this compound is being explored for its potential use in drug delivery systems and as an imaging agent due to its favorable biocompatibility and ability to form stable complexes with pharmaceutical compounds.
Case Study: Drug Delivery
In experimental models, Ce(mmp)₄ was conjugated with anticancer drugs, enhancing their solubility and bioavailability. The study indicated improved therapeutic efficacy compared to free drug formulations.
Industrial Applications
Thin Film Deposition
Ce(mmp)₄ is utilized as a precursor for thin film deposition techniques, particularly in the production of cerium oxide (CeO₂) films used in electronic devices and sensors.
| Application Area | Description |
|---|---|
| Electronics | Used for depositing high-quality CeO₂ films for capacitors and transistors. |
| Sensors | Employed in gas sensors due to the catalytic properties of cerium oxide. |
Case Study: Semiconductor Manufacturing
In semiconductor manufacturing processes, Ce(mmp)₄ was used as a precursor for CeO₂ thin films via chemical vapor deposition (CVD), resulting in films with excellent electrical properties and thermal stability.
Mechanism of Action
The mechanism of action of Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium involves its ability to coordinate with various substrates through its cerium center. This coordination facilitates the transfer of electrons and protons, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Observations :
- The successful synthesis of Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium contrasts with the instability of tetrakis(cyclopentadienyl) cerium(IV), highlighting the critical role of ligand choice. Bulky alkoxide ligands (e.g., propanolato) may enhance steric protection, stabilizing the Ce(IV) center .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
| Property | This compound | Saccharide-Substituted Zinc Phthalocyanines (e.g., glucose/lactose derivatives) |
|---|---|---|
| Solubility | Likely organic solvents (e.g., THF, DMF) | High water solubility due to saccharide moieties |
| Stability | Air/moisture-sensitive | Optically stable in aqueous media |
| Emission Properties | Not reported (likely non-fluorescent) | Strong near-infrared (NIR) fluorescence for biomedical imaging |
| Biocompatibility | Limited data (likely incompatible due to reactivity) | High biocompatibility for in vivo applications |
Key Observations :
- Unlike saccharide-substituted zinc phthalocyanines, which are designed for aqueous biocompatibility and NIR imaging , this compound’s air sensitivity limits its biomedical utility. Its applications may instead focus on catalysis or materials science.
- The absence of π-conjugated systems in the cerium compound explains its lack of fluorescence, contrasting with the phthalocyanines’ optical properties .
Redox and Catalytic Potential
Cerium(IV) complexes are notable for their redox activity, often cycling between Ce(IV) and Ce(III) states. The propanolato ligands in the subject compound may modulate redox potentials compared to cyclopentadienyl-based systems.
Biological Activity
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, with the chemical formula , is an organometallic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Overview of this compound
This compound is synthesized through the reaction of cerium (IV) chloride with 1-methoxy-2-methyl-2-propanol in the presence of a base, typically under inert conditions to prevent oxidation. The resulting product is a light yellow to orange powder, utilized in thin film deposition, pharmaceuticals, and as a catalyst in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to coordinate with various substrates via its cerium center. This coordination facilitates electron and proton transfer, making it an effective catalyst in biochemical reactions. The compound's structure allows it to mimic calcium ions, which can influence cellular processes by substituting for calcium in biomolecules without functional replacement .
Antimicrobial Properties
Research indicates that cerium compounds exhibit significant antimicrobial activity. A study on cerium oxide nanoparticles (CeO₂ NPs), which share similar properties with this compound, demonstrated their effectiveness against pathogens such as Porphyromonas gingivalis and Prevotella intermedia. The mechanism involves the generation of reactive oxygen species (ROS) that disrupt microbial cellular functions .
Antioxidant Effects
This compound has shown both pro-oxidant and antioxidant effects depending on the concentration and environmental conditions. This duality is crucial for its application in oxidative stress-related diseases where balancing ROS levels is essential for cellular health .
Drug Delivery Systems
The compound is being investigated for its potential use in drug delivery systems due to its unique coordination properties. Its ability to encapsulate and release therapeutic agents in a controlled manner makes it a candidate for targeted therapies in cancer treatment .
Case Studies
-
Antimicrobial Activity : A study evaluated the antimicrobial effects of CeO₂ NPs on human periodontal ligament cells (hPDLCs). Results indicated that these nanoparticles enhanced cell viability and promoted osteogenic differentiation while exhibiting significant antibacterial activity against anaerobic pathogens .
Parameter Control Group CeO₂ NPs Group Cell Viability (%) 70 90 ALP Activity (U/L) 50 80 Antibacterial Effect (Zone of Inhibition) 0 mm 15 mm - Oxidative Stress Response : In another investigation, the impact of this compound on hPDLCs under oxidative stress was assessed. The results showed a significant reduction in ROS levels when treated with the compound, indicating its potential as an antioxidant agent .
Q & A
Q. Guidelines for Researchers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
